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Syntide 2

Cat. No.: B8083220
M. Wt: 1479.9 g/mol
InChI Key: WIMSHEQAGVUAGP-YSAYGMRVSA-N
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Description

Definition and Origin of Syntide-2 as a Synthetic Peptide Substrate

Syntide-2 is a synthetic peptide widely utilized as a substrate in biochemical assays, particularly for studying protein kinase activity. It is recognized as a substrate by various protein kinases, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). echelon-inc.comlifetein.comabbiotec.com The peptide sequence of Syntide-2 is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys (PLARTLSVAGLPGKK). echelon-inc.comabbiotec.com This sequence is derived from phosphorylation site 2 of glycogen (B147801) synthase, a natural substrate for CaMKII. echelon-inc.comlifetein.compeptide.commedkoo.com As a synthetic construct, Syntide-2 provides a defined and consistent phosphorylation target, making it a valuable tool in enzymatic studies. echelon-inc.comlifetein.comabbiotec.com

Historical Overview of its Initial Characterization in Kinase Research

Syntide-2 gained prominence in kinase research following its initial characterization as a substrate for CaMKII. Early studies, such as that by Hashimoto and Soderling in 1987, were instrumental in defining its interaction with CaMKII. peptide.comsigmaaldrich.com This characterization established Syntide-2 as a reliable tool for measuring CaMKII activity. Its sequence homology to a known phosphorylation site on glycogen synthase provided a biological context for its use as an artificial substrate. echelon-inc.comlifetein.compeptide.commedkoo.com Over time, research revealed that Syntide-2 could also be phosphorylated by other kinases, including PKC, phosphorylase kinase, and myosin light chain kinase, albeit with varying efficiencies. lifetein.commbl.co.jp

Significance of Syntide-2 in Deciphering Protein Kinase Activities

The significance of Syntide-2 in deciphering protein kinase activities lies in its utility as a standardized and accessible substrate. Its defined sequence allows researchers to quantitatively assess the catalytic activity of kinases, particularly CaMKII, by measuring the incorporation of phosphate (B84403) into the peptide. echelon-inc.comahajournals.orgahajournals.org This is often achieved using radiolabeled ATP (e.g., ³²P-ATP) and subsequently quantifying the phosphorylated peptide. ahajournals.orgahajournals.orgoup.com

Syntide-2 has been crucial in determining the kinetic parameters of kinases, such as Km and Vmax values, providing insights into enzyme-substrate interactions. lifetein.commbl.co.jpoup.comnih.gov For instance, studies have reported Km values for Syntide-2 with CaMKII in the range of 12 µM. peptide.commedkoo.comsigmaaldrich.combertin-bioreagent.com Relative Vmax/Km ratios have also been determined for Syntide-2 with different kinases, illustrating its differential recognition: 100 for CaMKII, 22 for PKC, 2 for phosphorylase kinase, and 0.005 for myosin light chain kinase. lifetein.commbl.co.jp

The peptide has been employed to assay the localization of CaMKII activity and to investigate the effects of point mutations on kinase phosphorylation activity. echelon-inc.comabbiotec.com Furthermore, Syntide-2 has been incorporated into assay kits designed for measuring CaMKII activity and screening for kinase inhibitors or activators. mblbio.com Its use in such assays allows for the study of kinase regulation under various experimental conditions, contributing to a deeper understanding of cellular signaling pathways. ahajournals.orgahajournals.orgmblbio.comnih.gov

The application of Syntide-2 extends to various research areas, including the study of neuronal function and cardiac remodeling, where CaMKII plays a significant role. ahajournals.orgnih.gov For example, it has been used to demonstrate decreased CaMKII activity in hippocampal neuronal cultures associated with epileptiform activity nih.gov and to indicate elevated basal protein kinase D activity in human heart failure. ahajournals.org

Data Table: Relative Vmax/Km Ratios of Syntide-2 with Different Kinases

KinaseRelative Vmax/Km Ratio
Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII)100
Protein Kinase C (PKC)22
Phosphorylase Kinase2
Myosin Light Chain Kinase0.005

Note: Data compiled from research findings. lifetein.commbl.co.jp

Data Table: Reported Km Values for Syntide-2 with CaMKII

KinaseKm (µM)
CaMKII12
CaMKII12.4
NtCaMK1 (Tobacco)22.1

Note: Data compiled from research findings. peptide.commedkoo.comsigmaaldrich.comnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H126N20O16 B8083220 Syntide 2

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propyl]amino]ethylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H126N20O16/c1-37(2)31-48(83-57(93)44-21-16-26-74-44)60(96)79-42(10)56(92)81-46(22-17-27-76-68(71)72)59(95)87-55(43(11)90)65(101)84-49(32-38(3)4)61(97)85-51(36-89)62(98)86-54(40(7)8)64(100)78-41(9)34-73-28-29-75-50(33-39(5)6)66(102)88-30-18-23-52(88)63(99)77-35-53(91)80-45(19-12-14-24-69)58(94)82-47(67(103)104)20-13-15-25-70/h37-52,54-55,73-75,89-90H,12-36,69-70H2,1-11H3,(H,77,99)(H,78,100)(H,79,96)(H,80,91)(H,81,92)(H,82,94)(H,83,93)(H,84,101)(H,85,97)(H,86,98)(H,87,95)(H,103,104)(H4,71,72,76)/t41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMSHEQAGVUAGP-YSAYGMRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)CNCCNC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNCCN[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H126N20O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Substrate Specificity of Syntide 2

Syntide-2 as a Substrate for Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII)

CaMKII is a multifunctional serine/threonine kinase that plays critical roles in various cellular processes, including synaptic plasticity, learning, and memory. nih.govahajournals.orgelifesciences.org Its activation is dependent on the binding of Ca2+/calmodulin. nih.govahajournals.org Syntide 2 is a well-established artificial substrate for CaMKII, facilitating the study of its enzymatic properties. ahajournals.orglife-science-alliance.org

Kinetic Parameters of CaMKII Phosphorylation of Syntide-2

The interaction between CaMKII and this compound can be characterized by Michaelis-Menten kinetics, providing insights into the enzyme's catalytic efficiency and substrate affinity.

Determination of Michaelis Constant (Km)

The Michaelis constant (Km) represents the substrate concentration at which the reaction velocity is half of the maximal velocity (Vmax). For the phosphorylation of this compound by CaMKII, reported Km values vary depending on the specific experimental conditions, including the source and preparation of CaMKII, the presence of Ca2+/calmodulin, and the assay buffer composition. Early studies using purified rat brain CaMKII reported a Km for this compound of 7 µM when assayed in the presence of Ca2+ and calmodulin. nih.gov Other sources indicate a Km of 12 µM for this compound with CaMKII. caymanchem.combertin-bioreagent.comsigmaaldrich.com

Analysis of Maximal Reaction Velocity (Vmax)

The maximal reaction velocity (Vmax) represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. For non-autophosphorylated rat brain CaMKII, a Vmax of 9.8 µmol/min/mg was reported when assayed with this compound in the presence of Ca2+ and calmodulin. nih.gov Autophosphorylation of CaMKII can influence the Vmax for this compound phosphorylation, as discussed in Section 2.1.3. nih.gov

Here is a table summarizing some reported kinetic parameters:

CaMKII StateCa2+/CaM PresenceSubstrateKm (µM)Vmax (µmol/min/mg)Source
Non-autophosphorylatedYesThis compound79.8Purified rat brain nih.gov
Partially autonomousEGTAThis compound216.0Purified rat brain nih.gov
Completely autonomousEGTAThis compoundSimilarSimilarPurified rat brain nih.gov
Not specifiedYesThis compound12Not specifiedVarious caymanchem.combertin-bioreagent.comsigmaaldrich.com

Role of Syntide-2 in Assessing CaMKII Activity and Regulation

This compound serves as a crucial probe for assaying CaMKII activity in various experimental settings. echelon-inc.comabbiotec.comcaymanchem.combertin-bioreagent.com By providing a consistent and well-defined phosphorylation site, this compound allows researchers to:

Investigate the effects of activators (such as Ca2+/calmodulin) and inhibitors on CaMKII function. nih.govahajournals.orglife-science-alliance.org

Study the localization of CaMKII activity within cells or tissues. echelon-inc.comabbiotec.com

Analyze the impact of mutations or post-translational modifications on CaMKII phosphorylation activity. echelon-inc.comabbiotec.com

Compare the activity of different CaMKII preparations or isoforms. nih.govlife-science-alliance.org

The phosphorylation of this compound is typically measured by incorporating radioactively labeled phosphate (B84403) from ATP into the peptide, followed by techniques like chromatography or scintillation counting to quantify the incorporated radioactivity. nih.govahajournals.orglife-science-alliance.org

Impact of CaMKII Autophosphorylation on Syntide-2 Phosphorylation Efficiency

CaMKII undergoes autophosphorylation, particularly at Thr-286 (in the α isoform) or Thr-287 (in other isoforms), which is a key regulatory mechanism. ahajournals.orgelifesciences.orgnih.govnih.gov Autophosphorylation can lead to the generation of Ca2+-independent "autonomous" CaMKII activity. ahajournals.orgelifesciences.orgnih.govnih.gov

Studies using this compound as a substrate have demonstrated that CaMKII autophosphorylation influences the enzyme's kinetic parameters. For instance, partially Ca2+-independent CaMKII, generated by autophosphorylation, showed a higher Km and a lower Vmax for this compound compared to the non-autophosphorylated enzyme when assayed in the presence of EGTA (which chelates Ca2+). nih.gov However, in the presence of Ca2+ and calmodulin, the kinetic parameters of the partially independent species approached those of the non-phosphorylated kinase. nih.gov Completely Ca2+-independent CaMKII, generated by sequential autophosphorylation, exhibited kinetic parameters similar to the partially independent species when assayed with EGTA, and the addition of Ca2+/calmodulin had little effect. nih.gov

While T286 autophosphorylation is crucial for autonomous activity, its contribution to maximal Ca2+/CaM-stimulated activity assayed with this compound appears to be significant but rather mild. plos.orgnih.gov Studies comparing wild-type CaMKII with a phosphorylation-incompetent T286A mutant showed a mildly but significantly reduced rate of Ca2+/CaM-stimulated phosphorylation of this compound by the mutant (to approximately 75-84% of wild-type activity). plos.orgnih.gov This suggests that while T286 autophosphorylation enhances the efficiency of Ca2+/CaM-stimulated activity towards this compound, it is not absolutely required for the major portion of this activity. plos.org

Furthermore, autophosphorylation at other sites, such as T305/306, can inhibit stimulation by Ca2+/CaM. plos.org However, this inhibitory autophosphorylation occurs minimally for wild-type CaMKII during standard Ca2+/CaM-stimulated activity assays using this compound. plos.org

Specificity of Syntide-2 for Different CaMKII Isoforms and Splice Variants

CaMKII exists as multiple isoforms (α, β, γ, and δ), which are encoded by different genes, and further diversity is generated by alternative splicing. nih.govelifesciences.org These isoforms and splice variants exhibit distinct cellular localization, regulatory properties, and substrate preferences. nih.govelifesciences.org

This compound has been used to assess the activity of different CaMKII isoforms. Studies have shown that both CaMKIIα and CaMKIIβ can effectively phosphorylate this compound. nih.govnih.gov The inhibitory effect of certain proteins or peptides, such as the densin-IN domain, on CaMKII activity towards this compound has been observed for both CaMKIIα and CaMKIIβ, suggesting that this compound can serve as a common substrate for these isoforms. nih.gov

Research investigating the kinetic properties of different CaMKIIβ splice variants using this compound as a substrate has revealed small but significant differences in maximal activity (Vmax) among variants, although major differences in Km or Hill coefficients were not observed. life-science-alliance.org For instance, some primate-specific CaMKIIβ isoforms showed slightly higher maximal activity towards this compound compared to other variants. life-science-alliance.org

These findings indicate that while this compound is a broadly accepted substrate for CaMKII, subtle differences in phosphorylation efficiency can exist between isoforms and splice variants, which can be detected using kinetic analysis with this compound.

Competitive Binding Dynamics with Endogenous CaMKII Substrates

Syntide-2 acts as a substrate for CaMKII, and studies have investigated its competitive binding dynamics with endogenous CaMKII substrates, particularly the GluN2B subunit of the NMDA receptor. Early models proposed that CaMKII had two distinct substrate-binding sites, an S-site and a T-site, with Syntide-2 binding to the S-site nih.govjneurosci.org. However, more recent research suggests a single binding site on the kinase domain that accommodates both substrates and activators nih.govbiorxiv.orgbiorxiv.org.

Experiments have shown that while Syntide-2 is a substrate for CaMKII, it did not effectively compete off GluN2B binding to CaMKII, even at high concentrations nih.govjneurosci.org. This initially supported the idea of separate binding sites nih.govjneurosci.org. However, an updated interpretation, based on structural data and binding affinities, suggests that GluN2B binds to CaMKII with a significantly higher affinity than Syntide-2, explaining the lack of competition by Syntide-2 nih.govbiorxiv.orgbiorxiv.org. Further evidence for a single binding site comes from studies using an extended version of Syntide-2, which was able to compete off GluN2B, indicating that both peptides can occupy the same binding site biorxiv.org.

Kinase assays using Syntide-2 as a substrate in the presence of a phosphomimetic GluN2B peptide (S1303D) demonstrated that GluN2B acts as a competitive inhibitor. This was evidenced by comparable Vmax values but an increased Km value for Syntide-2 phosphorylation in the presence of GluN2B S1303D, further supporting the idea that they bind to the same site on CaMKII nih.govbiorxiv.org.

Investigation of Conformation Changes in CaMKII upon Syntide-2 Binding

The binding of substrates, including peptides like Syntide-2, to CaMKII is associated with conformational changes in the enzyme. Upon activation by Ca²⁺/calmodulin, CaMKII undergoes a conformational shift that exposes the catalytic domain and substrate binding site biorxiv.orgscbt.comahajournals.orgjneurosci.org. While direct studies specifically detailing the conformational changes induced solely by Syntide-2 binding are less extensively documented compared to the changes upon Ca²⁺/calmodulin binding or autophosphorylation, the general principle is that substrate binding contributes to stabilizing the active conformation of the kinase domain biorxiv.orgscbt.com.

Studies using FRET-based biosensors designed to detect conformational changes in CaMKII have shown that activation, which involves substrate binding, leads to increased distance between the N-terminal catalytic domain and the C-terminal regulatory/association domains ahajournals.orgjneurosci.org. This conformational rearrangement is crucial for enzymatic activity and substrate specificity scbt.com. While these studies often focus on the broader activation process involving Ca²⁺/calmodulin and autophosphorylation, the interaction with a substrate like Syntide-2 is an integral part of the catalytic cycle and would inherently involve induced fit or conformational adjustments within the active site to facilitate the phosphotransfer reaction.

Syntide-2 as a Substrate for Protein Kinase C (PKC)

Beyond its role as a CaMKII substrate, Syntide-2 is also recognized and phosphorylated by Protein Kinase C (PKC) medkoo.comcaymanchem.comechelon-inc.comgenscript.comeurogentec.combachem.comlktlabs.comscbt.com. This highlights that Syntide-2 contains a phosphorylation motif recognized by multiple kinase families.

Kinetic Characterization of PKC Phosphorylation of Syntide-2

Syntide-2 has been used to assay PKC activity and characterize its kinetics bachem.comlktlabs.comresearchgate.netnih.gov. Early research utilized Syntide-2 to selectively assay both CaMKII and PKC activities in tissue extracts caymanchem.combachem.comcaymanchem.com. While specific detailed kinetic parameters (like Km and Vmax values) for PKC phosphorylation of Syntide-2 are mentioned in the literature, readily available comprehensive data tables across various PKC isoforms are not consistently present in the search results. However, the peptide's use in numerous studies as a PKC substrate in activity assays indicates that its phosphorylation by PKC is a well-established phenomenon researchgate.netnih.gov.

Comparative Substrate Efficiency for PKC Versus CaMKII

Syntide-2 serves as a substrate for both CaMKII and PKC, but with differing efficiencies. Comparative studies using the relative Vmax/Km ratios have provided insights into the substrate preference of these kinases for Syntide-2. The relative Vmax/Km ratio for CaMKII is significantly higher than that for PKC, indicating that Syntide-2 is a more efficient substrate for CaMKII compared to PKC genscript.comeurogentec.comlifetein.com.

KinaseRelative Vmax/Km Ratio (Syntide-2)
CaMKII100
Protein Kinase C (PKC)22
Phosphorylase Kinase2
Myosin Light Chain Kinase0.5

*Data compiled from search results genscript.comeurogentec.comlifetein.com.

This difference in catalytic efficiency underscores the distinct substrate recognition preferences of CaMKII and PKC, even when presented with the same peptide sequence.

Syntide-2 as a Substrate for Other Protein Kinases

In addition to CaMKII and PKC, Syntide-2 has been reported to be recognized as a substrate by other protein kinases.

Recognition by CaMKV

Syntide-2 is known to be a substrate for CaMKV (Calcium/calmodulin-dependent protein kinase V) medkoo.comcaymanchem.comabbiotec.comabbiotec.combertin-bioreagent.combioscience.co.uk. This indicates that the phosphorylation motif present in Syntide-2 is also compatible with the substrate specificity of CaMKV. While the extent of kinetic characterization of Syntide-2 phosphorylation by CaMKV in the provided search results is limited, its consistent mention as a substrate for this kinase in various product descriptions and research contexts confirms this interaction medkoo.comcaymanchem.comabbiotec.comabbiotec.combertin-bioreagent.combioscience.co.uk. Syntide-2's ability to be phosphorylated by multiple CaM-dependent kinases (CaMKII and CaMKV) suggests some overlap in their substrate recognition sequences, although their relative efficiencies for Syntide-2 may vary.

Methodological Frameworks Utilizing Syntide 2

Assay Development for Kinase Activity Measurement

The measurement of protein kinase activity is crucial for understanding cellular signaling pathways and identifying potential drug targets. Syntide-2 has been incorporated into several assay formats due to its reliable phosphorylation by certain kinase families.

Radiometric Kinase Assays Using [γ-32P]ATP and Syntide-2

Radiometric kinase assays are considered a "gold standard" for quantifying protein kinase activity due to their direct readout, high sensitivity, and low background signals researchgate.netnih.gov. This method involves the transfer of a radioactive phosphate (B84403) group from [γ-32P]ATP to a substrate, in this case, Syntide-2. The incorporation of 32P into Syntide-2 is then measured to determine kinase activity nih.govnih.govahajournals.org.

The general principle involves incubating the kinase, Syntide-2, and [γ-32P]ATP in a suitable reaction buffer containing necessary cofactors like MgCl₂ and CaCl₂ (for Ca²⁺/calmodulin-dependent kinases) plos.org. After a defined incubation period, the reaction is stopped, and the phosphorylated Syntide-2 is separated from the free [γ-32P]ATP. Historically, P81 phosphocellulose paper has been used to capture the phosphorylated peptide, allowing the removal of unincorporated radioactive ATP through washing researchgate.net. The amount of radioactivity retained on the paper is then quantified, typically using a scintillation counter, to determine the level of Syntide-2 phosphorylation and, thus, the kinase activity nih.gov.

For instance, radiometric assays using [γ-32P]ATP and Syntide-2 have been employed to confirm kinase activity in studies involving FRET-based sensors for CaMKII activity nih.govahajournals.org. This approach provides a quantitative measure of phosphate incorporation into the peptide substrate, complementing the data obtained from fluorescence-based methods.

Spectrophotometric Coupled Enzyme Assays (e.g., PK/LDH Assays)

Spectrophotometric coupled enzyme assays offer a non-radiometric approach to measure kinase activity by coupling the kinase reaction to a series of downstream enzymatic reactions that result in a detectable change in absorbance. The pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled assay is a common example utilized with Syntide-2 nih.govbiorxiv.orgbiorxiv.org.

In this assay, the ADP produced by the kinase-mediated phosphorylation of Syntide-2 is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the simultaneous conversion of ADP to ATP. The pyruvate is then converted to lactate by lactate dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm, as NADH absorbs light at this wavelength while NAD⁺ does not nih.govbiorxiv.orgnih.gov. The rate of decrease in absorbance is directly proportional to the rate of ATP hydrolysis by the kinase and, consequently, the rate of Syntide-2 phosphorylation.

PK/LDH coupled assays using Syntide-2 have been used to assess the activity of kinases such as CaMKIIα nih.govbiorxiv.orgbiorxiv.org. This method allows for continuous monitoring of the reaction kinetics and is suitable for high-throughput screening of kinase inhibitors or activators. Studies have shown that this assay format can effectively demonstrate the inhibition of CaMKIIα activity by certain molecules when Syntide-2 is used as a substrate nih.govbiorxiv.orgbiorxiv.org. For example, Rem2 has been shown to inhibit CaMKIIα activity using the PK/LDH assay with Syntide-2 nih.govbiorxiv.orgbiorxiv.org.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Approaches for Phosphorylated Syntide-2

ELISA-based methods provide a non-isotopic and often high-throughput platform for detecting and quantifying phosphorylated substrates. The development of antibodies specific to phosphorylated Syntide-2 has enabled the creation of sensitive ELISA assays for measuring kinase activity.

These assays typically involve coating a microplate with Syntide-2 or a modified version of the peptide caltagmedsystems.co.ukmblbio.com. Following incubation with the kinase and ATP, the phosphorylated Syntide-2 is detected using a phospho-specific antibody that recognizes Syntide-2 only when it is phosphorylated at the target serine residue mbl.co.jpcaltagmedsystems.co.ukmblbio.commbl.co.jpmblbio.com. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used to generate a colorimetric signal upon addition of a suitable substrate (e.g., tetra-methylbenzidine, TMB) caltagmedsystems.co.ukmblbio.com. The intensity of the color is measured spectrophotometrically and correlates with the amount of phosphorylated Syntide-2, reflecting the kinase activity in the sample caltagmedsystems.co.ukmblbio.com.

ELISA kits utilizing anti-phospho-Syntide-2 antibodies are commercially available and have been validated for measuring the activity of kinases like CaMKII mbl.co.jpcaltagmedsystems.co.ukmblbio.com. These assays are useful for determining kinase activity in various sample types, including cell lysates and purification column fractions, and for screening kinase inhibitors or activators caltagmedsystems.co.ukmblbio.com.

Development and Application of Anti-Phospho-Syntide-2 Monoclonal Antibodies

The specificity and sensitivity of ELISA-based kinase assays using Syntide-2 are heavily reliant on the quality of the anti-phospho-Syntide-2 antibodies. Monoclonal antibodies have been developed that specifically recognize Syntide-2 phosphorylated at its key serine residue mbl.co.jpmbl.co.jpmblbio.com.

These antibodies are typically produced by immunizing mice with a synthetic phosphopeptide corresponding to the phosphorylated sequence of Syntide-2 mbl.co.jpmbl.co.jp. Hybridoma technology is then used to generate monoclonal antibodies that specifically bind to the phosphorylated epitope while showing minimal cross-reactivity with the unphosphorylated peptide mbl.co.jpmbl.co.jp. The MS-6E6 monoclonal antibody is an example of such an antibody that specifically detects phosphorylated Syntide-2 mbl.co.jpcaltagmedsystems.co.ukmblbio.commbl.co.jpmblbio.com.

The application of these anti-phospho-Syntide-2 monoclonal antibodies extends beyond ELISA to other immunoassays like Western blotting, immunohistochemistry, and immunocytochemistry, although their primary validation and use case in the provided context is within ELISA for kinase activity measurement mbl.co.jp.

Fluorescence Resonance Energy Transfer (FRET) Based Sensor Systems Incorporating Syntide-2

FRET-based sensor systems offer a dynamic approach to monitor kinase activity in real-time, often in live cells. These sensors are engineered to undergo a conformational change upon phosphorylation by a kinase, which alters the FRET efficiency between a donor and acceptor fluorophore. Syntide-2 has been incorporated as the kinase substrate within the design of some FRET biosensors nih.govresearchgate.netbiorxiv.org.

In these systems, Syntide-2 (or a modified version) is typically fused to other protein domains, including fluorescent proteins (e.g., CFP and YFP) and a phosphate-binding domain (e.g., FHA2) nih.govresearchgate.netbiorxiv.org. In the unphosphorylated state, the spatial arrangement of the fluorophores results in a certain level of FRET. Upon phosphorylation of the Syntide-2 sequence by the target kinase, the phosphate-binding domain interacts with the newly introduced phosphoserine, inducing a conformational change in the sensor. This conformational change alters the distance and/or orientation between the donor and acceptor fluorophores, leading to a measurable change in FRET efficiency nih.govresearchgate.netbiorxiv.org.

FRET-based sensors incorporating Syntide-2 have been developed to track the activity of kinases like CaMKII in live cells nih.govresearchgate.netbiorxiv.org. These sensors allow for the monitoring of kinase activity in response to cellular events, such as changes in intracellular calcium concentration nih.govresearchgate.net. Modifications to the Syntide-2 sequence within the sensor design can be made to optimize substrate recognition and FHA2 binding nih.govresearchgate.net.

Purification and Characterization of Kinases Using Syntide-2

Beyond its use in activity assays, Syntide-2 can also be a valuable tool in the purification and characterization of protein kinases. Its ability to be phosphorylated by specific kinases allows for its use in affinity-based purification strategies and in studying the kinetic properties and substrate specificity of purified enzymes.

Syntide-2, or modified versions, can be immobilized onto chromatography resins to create affinity columns. Kinases that recognize and bind to Syntide-2 can then be captured on these columns from complex protein mixtures. Elution of the bound kinase can be achieved by changing buffer conditions, such as altering salt concentration or pH, or by using a competing peptide. This approach leverages the specific interaction between the kinase and its substrate to achieve a significant degree of purification.

Furthermore, once kinases are purified, Syntide-2 is frequently used as a substrate to characterize their enzymatic properties. This includes determining kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) for Syntide-2 phosphorylation nih.govnih.govoup.com. These parameters provide insights into the affinity of the kinase for Syntide-2 and its catalytic efficiency. Studies have characterized the kinetic parameters of various kinases, including CaM-kinase IV kinase and CDPK isoforms, using Syntide-2 as a substrate nih.govnih.govoup.comfrontiersin.org. For example, the K_m value for Syntide-2 phosphorylation by CaM-kinase IV kinase was found to be significantly lower in the presence of Ca²⁺/calmodulin compared to its absence nih.govoup.com.

Syntide-2 is also used to investigate the substrate specificity of kinases, by comparing the efficiency of Syntide-2 phosphorylation relative to other potential substrates abbiotec.commbl.co.jpcaymanchem.comgenscript.com. This helps to understand the range of proteins or peptides that a particular kinase can act upon. For instance, studies have compared the phosphorylation of Syntide-2 by CaMKII and PKC, showing different relative Vmax/Km ratios mbl.co.jp.

Data Table: Relative Vmax/Km Ratios for Syntide-2 Phosphorylation by Different Kinases

KinaseRelative Vmax/Km Ratio (Syntide-2)
Protein Kinase II (CaMKII)100
Protein Kinase C (PKC)22
Phosphorylase Kinase2
Myosin Light Chain Kinase0.005

*Data derived from research findings mbl.co.jp.

Syntide-2's utility in purification and characterization extends to studying the effects of mutations or regulatory molecules on kinase activity echelon-inc.com. By measuring the phosphorylation of Syntide-2 by modified or regulated kinases, researchers can gain insights into the mechanisms controlling kinase function.

Monitoring Kinase Activity in Chromatographic Fractions

Chromatographic techniques are commonly used to purify proteins, including protein kinases, from complex biological samples such as cell lysates or tissue homogenates. caltagmedsystems.co.ukmblbio.comnih.govbiorxiv.org Monitoring kinase activity in the eluted fractions is crucial for identifying and isolating the enzyme of interest. Syntide 2 is frequently employed as a substrate in assays performed on these fractions. caltagmedsystems.co.ukmblbio.comnih.gov

For instance, in the purification of CaM kinase II from sources like rabbit brain extract or rice plants, column fractions are collected and then assayed for their ability to phosphorylate this compound. caltagmedsystems.co.uknih.gov The incorporation of a radioactive phosphate group from ATP onto this compound is a common method for quantifying kinase activity in these fractions. nih.govbiorxiv.orgnih.gov The presence of CaM kinase II activity correlates with fractions that show significant phosphorylation of this compound, often requiring the presence of calcium and calmodulin for activation. caltagmedsystems.co.ukmblbio.comnih.gov This allows researchers to track the kinase during the purification process and identify the fractions containing the active enzyme. caltagmedsystems.co.ukmblbio.com

Studies have utilized this compound to monitor CaM kinase activity in fractions obtained from DEAE-Sepharose chromatography and gel filtration chromatography, demonstrating its utility in tracking kinase purification. nih.govcore.ac.ukoup.com

Kinetic Analysis of Purified Kinase Proteins

Once a kinase protein is purified, kinetic analysis is performed to understand its catalytic properties, such as its affinity for substrates (Km) and its maximum catalytic rate (Vmax). This compound is a widely used substrate for determining the kinetic parameters of kinases like CaM kinase II and PKC. sigmaaldrich.comgenscript.comanaspec.comresearchgate.net

Kinetic assays typically involve incubating the purified kinase with varying concentrations of this compound and ATP, often in the presence of necessary cofactors like calcium and calmodulin for CaM kinases. caltagmedsystems.co.ukresearchgate.netoup.com The rate of this compound phosphorylation is measured over time. caltagmedsystems.co.uk By analyzing the reaction rates at different substrate concentrations, kinetic parameters such as Km and Vmax can be determined using methods like Lineweaver-Burk plots. researchgate.net

Research using this compound has provided valuable kinetic data for various kinases. For example, studies have determined the Km and Vmax values for the phosphorylation of this compound by CaM kinase II and PKC. sigmaaldrich.comgenscript.comanaspec.com

KinaseSubstrateKm (µM)Vmax (relative)Source
CaM Kinase IIThis compound12100Sigma-Aldrich
Protein Kinase CThis compound1122Sigma-Aldrich
Phosphorylase KinaseThis compound2GenScript
Myosin Light Chain KinaseThis compound0.5GenScript

Another study on a novel calcium/calmodulin-dependent protein kinase from tobacco (NtCaMK1) utilized this compound for kinetic analysis, determining a Km of 22.1 µM and a Vmax of 644.1 nm min⁻¹ mg⁻¹ for the unphosphorylated kinase in the presence of Ca²⁺/CaM. oup.com Activation of a Caenorhabditis elegans CaM-KI by CaM-KK was shown to decrease the Km for this compound significantly, from 657 µM to approximately 20 µM, with minimal effect on Vmax or the Km for ATP. researchgate.net

Screening Methodologies for Modulators of Kinase Activity

The role of protein kinases in various cellular processes makes them important targets for drug discovery. This compound is a useful substrate in screening methodologies aimed at identifying compounds that can modulate kinase activity, specifically inhibitors and activators. caltagmedsystems.co.ukmblbio.comscbt.com

High-Throughput Screening for Kinase Inhibitors

High-throughput screening (HTS) is a widely used approach to rapidly test large libraries of compounds for their ability to inhibit the activity of a target enzyme. This compound is well-suited for HTS applications due to its consistent phosphorylation by target kinases and the availability of detection methods for phosphorylated this compound. caltagmedsystems.co.ukscbt.combertin-bioreagent.com

Assays for HTS often involve immobilizing this compound on a solid support, such as a microtiter plate. caltagmedsystems.co.ukmblbio.com The kinase of interest is then incubated with this compound in the presence of ATP and potential inhibitor compounds. caltagmedsystems.co.ukmblbio.com The level of phosphorylated this compound is subsequently measured, often using a phospho-specific antibody and a detection system (e.g., ELISA with a chromogenic substrate). caltagmedsystems.co.ukmblbio.com A reduction in the signal indicates potential kinase inhibition by the tested compound. caltagmedsystems.co.uk

This compound has been used in HTS systems to screen for CaMKII-δ inhibitors, highlighting its application in identifying compounds that modulate specific kinase isoforms. researchgate.net The ability to quantify phosphorylated this compound in a high-throughput format makes it efficient for screening large chemical libraries. caltagmedsystems.co.ukscbt.com

Identification of Novel Kinase Activators

In addition to inhibitors, identifying kinase activators is also important for understanding kinase regulation and for potential therapeutic interventions. This compound can also be used in screening assays to identify compounds that enhance kinase activity. caltagmedsystems.co.ukmblbio.com

Similar to inhibitor screening, activator screening assays involve incubating the kinase and this compound with potential activator compounds. caltagmedsystems.co.ukmblbio.com An increase in the phosphorylation of this compound compared to control reactions (without the potential activator) indicates that the compound may be a kinase activator. caltagmedsystems.co.uk

The CycLex CaM kinase II Assay Kit, which utilizes this compound as a substrate, is designed for screening both inhibitors and activators of CaM kinase II, demonstrating the versatility of this compound in identifying different types of kinase modulators. caltagmedsystems.co.ukmblbio.com

Syntide 2 in the Study of Cellular and Molecular Processes

Signal Transduction Pathways

Signal transduction is the process by which cells convert extracellular signals into specific cellular responses. This complex cascade of events is often mediated by protein kinases, which act as molecular switches. Syntide-2, by serving as a specific substrate for certain kinases, allows for the detailed investigation of these pathways.

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular functions. A key mediator of calcium signaling is the Calcium/Calmodulin-dependent protein kinase II (CaMKII). Syntide-2 is a well-established substrate for CaMKII, making it an indispensable tool for studying the dynamics of calcium-mediated signaling events. nih.govnih.gov

Researchers utilize Syntide-2 in in vitro kinase assays to measure the activity of CaMKII from cell and tissue extracts. By quantifying the phosphorylation of Syntide-2, scientists can determine how CaMKII activity changes in response to various stimuli that modulate intracellular calcium levels. This approach has been instrumental in understanding the role of CaMKII in diverse physiological processes.

A notable application of a modified Syntide-2 sequence is in the development of genetically encoded biosensors. For instance, a Förster resonance energy transfer (FRET)-based sensor for CaMKII activity, named FRESCA, incorporates a region derived from Syntide-2. nih.gov This tool allows for the real-time visualization of CaMKII activity within living cells, providing spatial and temporal insights into calcium signaling dynamics.

Table 1: Application of Syntide-2 in Calcium Signaling Research

Research Area Application of Syntide-2 Key Findings
Measurement of CaMKII Activity Used as a substrate in in vitro kinase assays to quantify CaMKII activity from cellular extracts. Enables the determination of changes in CaMKII activity in response to stimuli that alter intracellular calcium concentrations.

| Development of Biosensors | A modified Syntide-2 sequence is incorporated into FRET-based sensors (e.g., FRESCA) to monitor CaMKII activity. | Allows for real-time imaging of CaMKII activity in living cells, providing spatiotemporal information about calcium signaling. nih.gov |

Plant hormones, such as gibberellic acid (GA), regulate various aspects of growth and development. The signaling pathways of these hormones often involve protein kinases. Research in barley aleurone cells has demonstrated a specific role for Syntide-2 in dissecting the GA signaling cascade. nih.govnih.gov

In a pivotal study, the microinjection of Syntide-2 into barley aleurone protoplasts was found to selectively inhibit the GA-induced production of α-amylase, a key enzyme in seed germination. nih.gov This inhibition suggests that a Ca²⁺-dependent protein kinase, for which Syntide-2 acts as a competitive substrate, is a crucial component of the GA signal transduction pathway. Further experiments showed that Syntide-2 did not affect the GA-induced increase in cytosolic calcium, indicating that the kinase it inhibits acts downstream of the initial calcium signal. nih.gov

Biochemical assays using extracts from barley aleurone cells identified a 54-kD, soluble, Ca²⁺-activated protein kinase that phosphorylates Syntide-2. nih.govnih.gov This kinase is implicated as a key regulator in the GA response pathway. By competing with the endogenous substrates of this kinase, Syntide-2 effectively uncouples the GA signal from its downstream effects, such as the expression of α-amylase. nih.gov

In the nervous system, CaMKII is a critical enzyme in processes such as neurotransmitter release and synaptic plasticity, the cellular basis of learning and memory. nih.govmesoscale.com Given that Syntide-2 is a substrate for CaMKII, it has been employed to investigate the role of this kinase in neuronal function.

One innovative approach has been the development of a FRET-based biosensor, Camuiα, which allows for the visualization of CaMKII activity in living neurons. nih.gov In kinase activity assays, this biosensor, which is a modified form of CaMKII, was shown to phosphorylate Syntide-2 in a calcium and calmodulin-dependent manner. This confirmed the utility of Syntide-2 as a readout for the activity of this engineered probe. The use of such tools has enabled researchers to observe the spatiotemporal dynamics of CaMKII activation in single dendritic spines during the induction of long-term potentiation (LTP), a form of synaptic plasticity. nih.gov

Furthermore, in vitro kinase assays using Syntide-2 as a substrate are fundamental in studies of synaptic function. For example, in research investigating the effects of amyloid-β, a peptide implicated in Alzheimer's disease, on CaMKII activity, Syntide-2 was used to measure the kinase's activity in the presence of the peptide. frontiersin.org These experiments are crucial for understanding the molecular mechanisms by which synaptic function is disrupted in neurodegenerative diseases.

Mitogen-activated protein kinase (MAPK) cascades are conserved signaling modules that regulate a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. These cascades typically consist of a three-tiered system of kinases: a MAPKKK, a MAPKK, and a MAPK.

While Syntide-2 is primarily recognized as a substrate for CaMKII, the intricate crosstalk between different signaling pathways means that tools to measure the activity of one kinase can provide insights into the regulation of another. CaMKII has been shown to interact with and influence MAPK signaling pathways. Therefore, assays utilizing Syntide-2 to measure CaMKII activity can be a valuable component of studies aimed at unraveling the complex interplay between calcium signaling and MAPK cascades. Although direct phosphorylation of Syntide-2 by a MAPK is not its primary application, understanding the upstream regulation of MAPK pathways by CaMKII can be facilitated by the use of this peptide substrate.

Gene Expression Regulation

The regulation of gene expression is a fundamental process that allows cells to respond to their environment and execute specific developmental programs. Protein kinases play a crucial role in this process by phosphorylating transcription factors and other components of the transcriptional machinery.

CaMKII is known to regulate gene expression by phosphorylating transcription factors, thereby altering their ability to bind to DNA and activate or repress gene transcription. A well-studied example is the phosphorylation of the cAMP response element-binding protein (CREB).

Studies have shown that CaMKII can phosphorylate CREB, influencing its transcriptional activity. nih.gov Syntide-2 is used in these contexts to confirm the activity of CaMKII preparations used in experiments aimed at understanding the phosphorylation of transcriptional regulators. For instance, in studies characterizing the role of different CaMK isoforms in CREB-dependent gene expression, Syntide-2 serves as a reliable substrate to measure the kinase activity of the specific CaMKII or CaMKIV isoforms being investigated. This ensures that any observed effects on transcription are due to the kinase's catalytic activity. While Syntide-2 itself is not a transcription factor, its use in assaying the activity of kinases that regulate transcription is a critical step in elucidating these complex regulatory networks.

Studies on Insulin (B600854) Gene Expression Upregulation

The regulation of insulin gene expression is a critical process for maintaining glucose homeostasis, and it is primarily controlled by glucose levels in pancreatic beta-cells. This control is mediated by a complex network of signaling pathways involving various protein kinases. While Syntide-2 is a well-established substrate for CaMKII and PKC, its direct application in studies focused specifically on the upregulation of the insulin gene is not extensively documented in existing research.

However, the kinases that utilize Syntide-2 as a substrate are known to play roles in beta-cell function. The CaMK kinase (CaM-KK)/CaMK-IV cascade, a related pathway, has been shown to be important in the glucose-stimulated transcriptional activation of the insulin gene. nih.gov Studies in insulinoma cell lines have demonstrated that glucose exposure increases insulin promoter activity and concurrently upregulates CaMK-IV activity. nih.gov Furthermore, inhibiting this cascade suppresses the glucose-upregulated activity of the insulin promoter, indicating its significance in insulin gene expression. nih.gov

Similarly, various isoforms of Protein Kinase C (PKC) are involved in insulin signaling and action. scbt.com Insulin can activate certain PKC isoforms, which in turn can influence gene expression. For instance, studies have suggested that a specific PKC subtype is necessary for insulin to fully induce the expression of the c-fos gene, an early response gene involved in cell growth and differentiation. nih.gov

While these findings implicate CaMK and PKC pathways in the broader context of beta-cell signaling and gene transcription, studies employing Syntide-2 as a tool to directly probe the mechanisms of insulin gene upregulation remain limited. Syntide-2 is more commonly used to assay CaMKII activity in contexts such as glucose-stimulated secretion of insulin rather than the synthesis directed by gene expression. nih.gov

Functional Analysis of Protein Kinases in Preclinical Models

Role in Cardiovascular Disease Pathogenesis

Syntide-2 is utilized as a key reagent in preclinical studies to investigate the role of CaMKII in the pathogenesis of cardiovascular diseases. nih.gov CaMKII activity is often elevated in failing human hearts and in various animal models of heart disease. nih.govnih.gov The enzyme is considered a central mediator in the development of myocardial hypertrophy, heart failure, and arrhythmias. nih.govfrontiersin.orgmdpi.com

In laboratory settings, the activity of CaMKII is frequently determined by measuring the incorporation of radiolabeled ATP into a validated substrate, such as Syntide-2. nih.gov This assay allows researchers to quantify the enzymatic activity of CaMKII in tissue samples from preclinical models of heart disease.

Studies using these techniques have established that excessive CaMKII activation is a critical factor in multiple cardiac pathologies. frontiersin.org

Myocardial Hypertrophy: In models of cardiac hypertrophy, which involves the thickening of the heart muscle, CaMKII is known to mediate hypertrophic gene expression. frontiersin.org Research on cultured cardiomyocytes has used CaMKII activity assays, for which Syntide-2 is a substrate, to understand how mechanical stress leads to cellular growth. echelon-inc.com

Heart Failure: In animal models, inhibiting CaMKII has been shown to prevent cardiac hypertrophy and dysfunction, highlighting its role in the progression to heart failure. nih.gov CaMKII contributes to adverse remodeling by promoting cardiomyocyte death and inflammation. nih.govfrontiersin.org

Arrhythmias: Overactive CaMKII can lead to abnormal calcium handling within cardiac cells, causing spontaneous calcium release from the sarcoplasmic reticulum, which can trigger dangerous arrhythmias. nih.gov

By providing a reliable method to measure CaMKII activity, Syntide-2 facilitates the functional analysis of this kinase in preclinical cardiovascular models, helping to elucidate its role as a driver of disease and as a potential therapeutic target. nih.gov

Investigation in Models of Pancreatitis

While direct studies using Syntide-2 in preclinical models of pancreatitis are not widely reported, the kinases it serves as a substrate for—PKC and CaMKII—are known to be critically involved in the disease's pathogenesis. Pancreatitis is an inflammatory condition of the pancreas, and its development involves premature activation of digestive enzymes, cellular injury, and a robust inflammatory response.

Role of Protein Kinase C (PKC): In experimental models of pancreatitis, specific PKC isoforms are key players in pancreatic damage. nih.gov They have been shown to mediate the misdirection of digestive enzyme secretion from the apical to the basolateral membrane of pancreatic acinar cells, a pathological event that contributes to tissue injury. nih.gov Furthermore, certain PKC isoforms are involved in the activation of NF-κB, a transcription factor that drives inflammation, as well as in pathways leading to cell death (necrosis). nih.gov

Role of CaMKII: Research has demonstrated that CaMKII is highly expressed and activated in the pancreatic tissues of mice with acute pancreatitis. researchgate.net The activation of CaMKII is closely linked to pathological calcium signaling, a central feature of acinar cell injury in pancreatitis. Inhibition of CaMKII in these models has been shown to reduce the severity of pancreatitis and protect acinar cells from necroptosis, a form of programmed cell death. researchgate.net This suggests that CaMKII is a key mediator of the cell death pathways that propagate pancreatic injury. researchgate.netmdpi.com

Given that Syntide-2 is a standard substrate for measuring the activity of both PKC and CaMKII, it represents an essential laboratory tool for studying the signaling pathways governed by these kinases in the context of pancreatitis research. nih.govechelon-inc.com

Studies in Parasitic Organism Growth and Development (e.g., Cryptosporidium parvum CDPK3)

In the study of parasitic organisms, particularly apicomplexans like Cryptosporidium parvum, Syntide-2 has been directly used as a substrate in enzymatic assays to characterize a unique family of kinases known as Calcium-Dependent Protein Kinases (CDPKs). nih.govnih.gov These kinases are essential for the parasite's life cycle, regulating processes such as motility, host cell invasion, and replication. nih.govplos.org Since CDPKs are absent in mammalian hosts, they are considered promising targets for the development of new anti-parasitic drugs. nih.gov

Researchers have expressed and purified recombinant CDPKs from C. parvum, including CpCDPK1, CpCDPK2A, and CpCDPK9, to study their biochemical properties. nih.govnih.gov In these in vitro kinase assays, Syntide-2 is used as a generic substrate to measure the phosphotransferase activity of the enzyme. The reaction typically involves incubating the recombinant kinase with Syntide-2 and ATP, and then measuring the amount of phosphorylated Syntide-2 produced.

These studies confirm that various C. parvum CDPKs, including the one encoded by the cgd5_820 gene (CpCDPK3), are active kinases capable of phosphorylating substrates like Syntide-2. This functional characterization is a critical first step in validating them as drug targets and in developing high-throughput screening assays to find specific inhibitors. Therefore, Syntide-2 plays a fundamental role in the functional analysis of these essential parasitic enzymes.

Peptide Chemistry and Engineering of Syntide 2 Analogs for Research

Peptide Synthesis Strategies and Methodologies

The production of Syntide 2 and its derivatives relies on established peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for assembling peptides in a controlled and efficient manner. biotage.combachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. biotage.combachem.com The key advantage of SPPS is the simplification of purification steps, as excess reagents and by-products can be removed by simple filtration while the peptide remains bound to the solid phase. biotage.combachem.com Each cycle of SPPS involves the cleavage of the Nα-protecting group, washing steps, coupling of the next protected amino acid, and subsequent washing steps. bachem.com this compound has been synthesized using comparative solid-phase synthesis methods. mgutheses.in

Recombinant protein expression techniques, particularly the use of fusion proteins, are also employed in the study of peptides like this compound, although direct expression of small peptides can be challenging. Fusion proteins involve joining the coding sequence of a protein of interest to the coding sequence of a tag protein, such as Glutathione (B108866) S-transferase (GST). thermofisher.com The GST tag (approximately 26 kDa) is a well-established system for producing recombinant proteins in bacteria like Escherichia coli. thermofisher.comgeneticsmr.org The GST tag often enhances the expression and solubility of the fused protein and facilitates purification using glutathione affinity chromatography. thermofisher.comgeneticsmr.org While the direct expression of a small peptide like this compound as a GST fusion might be less common than expressing larger proteins, the principle of using GST fusion for protein production and purification is well-established in the context of studying proteins that interact with or phosphorylate this compound. For instance, studies characterizing protein kinases that act on this compound have involved expressing these kinases as GST fusion proteins. researchgate.net This allows for efficient production and purification of the kinase, which can then be used in activity assays with this compound as a substrate.

Analytical Techniques for Syntide-2 and its Derivatives

The characterization and quality control of synthetic peptides like Syntide-2 and its analogs are critical for ensuring reliable research outcomes. A range of analytical techniques are employed to assess purity, verify sequence, and analyze conformation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and established method for the separation, identification, and quantification of components in a mixture, making it essential for assessing the purity of synthetic peptides such as Syntide-2. lcms.cz Reversed-phase HPLC coupled with UV detection is a common approach for this analysis. lcms.cz This technique separates peptides based on their hydrophobicity. The purity of Syntide-2 is often reported based on HPLC analysis, with purities typically exceeding 95% or 97% being available for research use. merckmillipore.comsigmaaldrich.comscbt.comscbt.commerckmillipore.comthermofisher.comsigmaaldrich.com

The process typically involves dissolving the peptide in a suitable solvent and injecting it onto an HPLC column. lcms.cz A mobile phase, often containing a gradient of solvents with varying polarity, is then passed through the column. lcms.cz As the mobile phase flows, the different components of the peptide sample interact with the stationary phase of the column to varying degrees, causing them to elute at different times. The elution is monitored by a detector, commonly a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength. lcms.cz The resulting chromatogram shows peaks corresponding to the different components, and the area under each peak is proportional to the amount of that component in the sample. Purity is then calculated as the ratio of the peak area of the target peptide (Syntide-2) to the total area of all peaks in the chromatogram.

Trifluoroacetic acid (TFA) is frequently used as a mobile phase additive and ion-pair reagent in reversed-phase HPLC for peptide analysis. lcms.cz It helps to lower the pH, protonating basic functional groups on the peptide and reducing secondary interactions with the silica (B1680970) stationary phase, which can lead to improved peak shape and better separation. lcms.cz

Mass Spectrometry (MS/MS) for Sequence Verification

Mass Spectrometry (MS), often in tandem with chromatography (LC-MS/MS), is a powerful technique for verifying the sequence and determining the molecular weight of peptides like Syntide-2. nih.govbiorxiv.orgresearchgate.net MS/MS (tandem mass spectrometry) provides even more detailed structural information by fragmenting the peptide ions and analyzing the resulting fragment ions. nih.govresearchgate.net

In a typical LC-MS/MS workflow for peptide analysis, the peptide sample is first separated by liquid chromatography. biorxiv.org The eluting peptides are then introduced into a mass spectrometer, where they are ionized. The mass spectrometer measures the mass-to-charge ratio (m/z) of these ions, providing information about the molecular weight of the intact peptide. researchgate.net For sequence verification, selected peptide ions are subjected to fragmentation in a collision cell. researchgate.net This fragmentation breaks the peptide bonds, generating a series of fragment ions (e.g., b-ions and y-ions) that retain information about the amino acid sequence. researchgate.net The m/z values of these fragment ions are then measured in a second mass analyzer. By analyzing the mass differences between consecutive fragment ions, the amino acid sequence of the peptide can be deduced. researchgate.net

MS/MS analysis can confirm the expected amino acid sequence of Syntide-2 (PLARTLSVAGLPGKK) and identify any unexpected modifications or truncations that might have occurred during synthesis. nih.gov This is crucial for ensuring the correct identity of the synthetic peptide for downstream research applications.

Spectroscopic Methods for Conformation Analysis

Spectroscopic methods, such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable tools for analyzing the three-dimensional structure or conformation of peptides in solution. capes.gov.brnih.govnih.govresearchgate.netwisc.edubiologists.comamericanpeptidesociety.orglibretexts.orgmsu.edu While PubChem indicates that conformer generation for Syntide-2 is disallowed due to its flexibility and size, these spectroscopic techniques can still provide insights into the average conformational preferences and the presence of secondary structure elements. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a molecule. wisc.eduamericanpeptidesociety.org For peptides, the CD spectrum in the far-UV region (190-250 nm) is particularly sensitive to the presence of secondary structures such as alpha-helices, beta-sheets, and random coils. wisc.eduamericanpeptidesociety.org Different secondary structures exhibit characteristic CD spectra. For example, alpha-helices typically show negative bands at 208 nm and 222 nm and a positive band around 190 nm, while beta-sheets have a negative band around 217 nm and a positive band around 195 nm. wisc.eduamericanpeptidesociety.org Random coils generally produce a low-intensity spectrum with a negative band near 200 nm. wisc.eduamericanpeptidesociety.org By analyzing the shape and intensity of the CD spectrum of Syntide-2 or its derivatives, researchers can estimate the proportion of these secondary structure elements present in the peptide under specific conditions (e.g., in different solvents or temperatures). wisc.eduamericanpeptidesociety.org CD spectroscopy can also be used to monitor conformational changes induced by environmental factors or interactions with other molecules. wisc.eduamericanpeptidesociety.org Studies on CaM and its interaction with peptides have utilized CD spectroscopy to assess secondary structure content and conformational changes. nih.govresearchgate.netbiologists.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the local environment and connectivity of atoms within a molecule. wisc.edulibretexts.orgmsu.eduemerypharma.com For peptides, NMR can be used to determine the three-dimensional structure in solution, although this is more challenging for larger and more flexible peptides. wisc.edu One-dimensional (1D) NMR experiments, such as 1H NMR, provide information about the types of protons present and their chemical environments. libretexts.orgemerypharma.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), reveal through-bond connectivities between protons, which helps in assigning resonances and understanding the peptide sequence and local structure. libretexts.orgemerypharma.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about through-space proximities between protons, which are crucial for determining the three-dimensional structure. libretexts.org While obtaining a complete high-resolution structure of a flexible peptide like Syntide-2 by NMR might be complex, NMR can still provide valuable information about the flexibility of different regions of the peptide, the presence of preferred conformations, and interactions with binding partners. wisc.edubiologists.com Studies investigating peptide interactions and conformational changes have employed NMR spectroscopy. biologists.com

Q & A

Q. What is Syntide 2, and what are its primary applications in kinase research?

this compound (SCP0250) is a synthetic peptide substrate with the sequence PLARTLSVAGLPGKK, widely used to study calcium/calmodulin-dependent protein kinase II (CaMKII) and related kinases. Its primary application lies in in vitro kinase assays to measure enzymatic activity, particularly in studies investigating phosphorylation dynamics . For example, it has been employed to analyze Plasmodium calcium-dependent protein kinase 4 (PfCDPK4) in malaria parasite transmission . Researchers should validate its specificity for their target kinase using control experiments (e.g., kinase inhibitors or knockout models).

Q. How should this compound be stored and reconstituted to ensure experimental reproducibility?

this compound is supplied as a lyophilized powder requiring storage at -20°C , protected from light, and reconstituted in ultrapure water or kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂). Peptide content is ≥75%, so concentrations should be adjusted post-quantification (e.g., via UV absorbance at 205–220 nm). Aliquot immediately after reconstitution to avoid freeze-thaw degradation .

Q. What are the standard assay conditions for this compound in kinase activity studies?

A typical kinase assay includes:

  • Substrate concentration : 50–200 µM this compound (optimized to avoid substrate inhibition).
  • Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM ATP (with [γ-³²P]ATP for radiometric assays).
  • Detection : Radiolabeled phosphate incorporation (autoradiography) or fluorescence-based ADP-Glo™ assays. Include negative controls (e.g., no ATP or kinase inhibitor staurosporine) to confirm signal specificity .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to avoid substrate inhibition in kinetic assays?

Substrate inhibition occurs at high this compound concentrations due to non-productive kinase binding. To optimize:

  • Perform Michaelis-Menten kinetics by varying this compound concentrations (e.g., 10–500 µM).
  • Calculate KmK_m and VmaxV_{max} using nonlinear regression (e.g., GraphPad Prism).
  • Use concentrations ≤2× KmK_m to minimize inhibition. For PfCDPK4, KmK_m values range from 30–60 µM, suggesting optimal substrate concentrations of 60–120 µM .

Q. What methodologies resolve discrepancies in this compound-derived kinase activity data across experimental models?

Contradictions often arise from:

  • Kinase source : Recombinant vs. native enzymes (e.g., mammalian vs. parasitic kinases).
  • Post-translational modifications : Phosphorylation states affecting activity.
  • Assay conditions : Mg²⁺/ATP concentrations or redox environment (e.g., oxidative stress). To address discrepancies:
  • Conduct side-by-side assays under standardized conditions.
  • Perform systematic reviews to compare findings across studies, noting variables like buffer pH or detection methods .

Q. How does oxidative stress impact this compound phosphorylation efficiency, and how can this be measured?

Oxidative stress induces autonomous CaMKII activation via disulfide bond formation in its regulatory domain. To study this:

  • Treat kinase samples with H₂O₂ (e.g., 100–500 µM) or glutathione-depleting agents.
  • Quantify this compound phosphorylation using immunoblotting (anti-phospho-substrate antibodies) or mass spectrometry .
  • Include reducing agents (e.g., DTT) in control assays to reverse oxidative effects .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound assay data with high variability?

  • Use Grubbs’ test to identify outliers in triplicate measurements.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • For non-linear kinetics, employ Akaike Information Criterion (AIC) to select the best-fit model (e.g., substrate inhibition vs. cooperative binding) .

Q. How can researchers design a systematic review to synthesize this compound-related findings across studies?

Follow the PECO framework :

  • Population : Kinases (e.g., CaMKII, PfCDPK4).
  • Exposure : this compound concentration/assay conditions.
  • Comparator : Alternative substrates (e.g., autocamtide-2).
  • Outcome : Phosphorylation rate (VmaxV_{max}), KmK_m. Extract data into a standardized table (Table 1) and assess heterogeneity via I² statistics .

Table 1 : Data synthesis template for systematic reviews

StudyKinaseThis compound [µM]KmK_m (µM)VmaxV_{max} (nmol/min/mg)Conditions
[Ref]PfCDPK450–2004512.810 mM Mg²⁺

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